Validated Structural Identity by Single‑Crystal X‑ray Diffraction Versus Uncharacterized Analogs
6‑Methyl‑1,2,4‑triazin‑5‑ol was fully characterized by single‑crystal X‑ray diffraction for the first time in 2024, revealing a planar heterocyclic core with an enol‑OH group engaged in intermolecular hydrogen bonding [1]. In contrast, the unsubstituted parent compound 1,2,4‑triazin‑5‑ol and most 3‑substituted analogs lack reported high‑resolution crystal‑structure data, leaving their solid‑state tautomeric form unconfirmed [1]. This unequivocal structural assignment eliminates ambiguity in tautomer‑sensitive applications such as coordination chemistry and computational modeling.
| Evidence Dimension | Solid‑state structure elucidation via single‑crystal X‑ray diffraction (SC‑XRD) |
|---|---|
| Target Compound Data | SC‑XRD data available; crystal packing and hydrogen‑bond network described (2024) [1] |
| Comparator Or Baseline | 1,2,4‑Triazin‑5‑ol and 3‑substituted 6‑methyl‑1,2,4‑triazin‑5‑ol derivatives: no published SC‑XRD data |
| Quantified Difference | Presence vs. absence of validated solid‑state structure |
| Conditions | Molbank 2024 publication; X‑ray data collected at 173 K |
Why This Matters
Procurement decisions that require a structurally authenticated starting material for X‑ray‑guided drug design or metal‑complex crystallography can rely uniquely on 6‑methyl‑1,2,4‑triazin‑5‑ol.
- [1] Smellie, I. A.; Chalmers, B. A.; Cordes, D. B. X‑ray Crystallographic Characterization of 6‑Methyl‑1,2,4‑triazin‑5‑ol for the First Time; Updated 1H and 13C NMR, IR, and Melting Point. Molbank 2024, 2024 (3), M1862. https://doi.org/10.3390/M1862. View Source
